tert-Butyl dibenzylcarbamate

Description

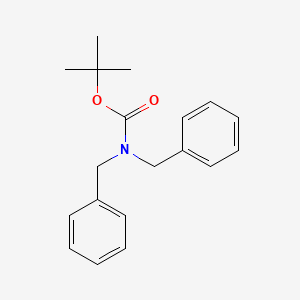

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-dibenzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYAXNCSJIAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572350 | |

| Record name | tert-Butyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-88-0 | |

| Record name | tert-Butyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Deprotection Strategies of Tert Butyl Carbamates in Complex Syntheses

Acid-Catalyzed Cleavage Mechanisms and Selectivity

Acid-catalyzed cleavage is the most common method for the deprotection of tert-butyl carbamates. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900). acsgcipr.org This process ultimately yields the free amine, carbon dioxide, and isobutylene.

A variety of acidic reagents can be employed, ranging from strong acids like trifluoroacetic acid (TFA) to milder Lewis acids and aqueous acids. nih.govacsgcipr.org The choice of acid and reaction conditions allows for a degree of selectivity. For instance, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups such as benzyloxycarbonyl (Cbz) carbamates and benzyl (B1604629) esters. nih.govorganic-chemistry.org This selectivity is crucial in multi-step syntheses where multiple acid-labile protecting groups are present.

However, a potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by the addition of scavengers. The choice of acid and solvent system can also influence the reaction rate and selectivity. For example, the cleavage of N-Boc groups can exhibit a second-order dependence on the acid concentration. acsgcipr.org

| Acidic Reagent | Typical Conditions | Selectivity/Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temperature | Strong acid, effective but can cleave other acid-labile groups. nih.gov |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Methanol | Commonly used, can be selective depending on the substrate. nih.gov |

| Aqueous Phosphoric Acid (85%) | Mild conditions | Good selectivity; tolerates Cbz carbamates, benzyl esters, and other sensitive groups. nih.gov |

| Lewis Acids (e.g., Ytterbium triflate, Zinc bromide) | Nitromethane or Dichloromethane | Can offer high selectivity under mild conditions. niscpr.res.infishersci.co.uk |

Reductive Deprotection Methods

Reductive methods are primarily employed for the cleavage of the benzyl groups in tert-Butyl dibenzylcarbamate. The most common technique is catalytic hydrogenolysis. fishersci.co.ukcommonorganicchemistry.com This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. commonorganicchemistry.com The reaction is generally clean and efficient, yielding the deprotected amine and toluene (B28343) as a byproduct.

The conditions for catalytic hydrogenolysis are typically mild and neutral, which makes this method compatible with a wide range of functional groups. organic-chemistry.org Solvents such as methanol, ethanol (B145695), and ethyl acetate are commonly used. commonorganicchemistry.com An alternative to using hydrogen gas is the in situ generation of hydrogen from sources like triethylsilane, which can also effect rapid and efficient deprotection. organic-chemistry.org

It is important to note that standard catalytic hydrogenolysis is generally not effective for the removal of the tert-butyl carbamate group. This orthogonality allows for the selective debenzylation of this compound, leaving the Boc group intact.

Oxidative Cleavage Strategies for Benzyl-Containing Carbamates

Oxidative methods provide an alternative route for the cleavage of benzyl groups, particularly when reductive conditions are not compatible with other functional groups in the molecule. The benzylic position is susceptible to oxidation, which can lead to the cleavage of the C-N bond.

Various oxidizing agents can be employed. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) has been used for the oxidative cleavage of benzylic ethers, a reaction that proceeds via a hydride transfer mechanism. researchgate.netorganic-chemistry.org Electron-donating groups on the aromatic ring can accelerate this reaction, while electron-withdrawing groups can slow it down. organic-chemistry.org

Visible-light-mediated photoredox catalysis has also emerged as a mild and selective method for the cleavage of benzyl ethers, which is conceptually similar to the debenzylation of carbamates. nih.gov Furthermore, electrochemical oxidation offers a metal-free and oxidant-free method for the selective cleavage of the benzylic C-N bond. bohrium.com These oxidative strategies can be advantageous in complex syntheses where chemoselectivity is paramount.

| Oxidative Method | Reagents/Conditions | Applicability |

|---|---|---|

| Oxoammonium Salt Oxidation | 4-acetamido-TEMPO tetrafluoroborate, wet MeCN | Cleavage of benzylic C-O and potentially C-N bonds. organic-chemistry.org |

| Photoredox Catalysis | Photocatalyst, light | Mild cleavage of benzyl groups. nih.gov |

| Electrochemical Oxidation | Electrode, solvent, electrolyte | Metal-free and oxidant-free cleavage of benzylic C-N bonds. bohrium.com |

Nucleophilic and Organometallic Approaches to Deprotection

Nucleophilic attack can also be utilized for the deprotection of carbamates, particularly those with a benzylic component. A method has been developed for the deprotection of benzyloxycarbonyl (Cbz) and other carbamates using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. chemistryviews.orgorganic-chemistry.org The proposed mechanism involves a nucleophilic attack of the thiolate on the benzylic carbon. chemistryviews.org This approach is advantageous for substrates that are sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection conditions. organic-chemistry.org

While less common for tert-butyl carbamates, certain organometallic reagents can facilitate deprotection under specific conditions. However, nucleophilic methods are generally more applicable to the benzyl portion of this compound.

Mechanistic Investigations and Computational Studies of Tert Butyl Carbamate Reactions

Elucidation of Reaction Pathways in Carbamate (B1207046) Formation and Cleavage

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For tert-butyl carbamates, the primary pathways for formation and cleavage have been extensively studied.

Formation via Curtius Rearrangement:

A prevalent method for synthesizing tert-butyl carbamates is the Curtius rearrangement, which transforms a carboxylic acid into the corresponding carbamate. nih.govorganic-chemistry.org This one-pot process avoids the need to handle unstable intermediates. orgsyn.org The generalized mechanism proceeds through several key steps:

Acyl Azide (B81097) Formation: The reaction is initiated by converting a carboxylic acid into an acyl azide. This is often achieved by reacting the acid with reagents like diphenylphosphoryl azide (DPPA) or by using a combination of di-tert-butyl dicarbonate (B1257347) and sodium azide. nih.govorgsyn.org

Rearrangement to Isocyanate: The acyl azide intermediate is thermally or photochemically unstable and rearranges to form a stable isocyanate, losing nitrogen gas (N₂) in the process. nih.gov A key feature of this step is that the migrating group (R group) retains its stereochemistry. nih.gov

Trapping of the Isocyanate: The highly reactive isocyanate is then "trapped" by a nucleophile. In the synthesis of tert-butyl carbamates, tert-butanol (B103910) is used as the trapping agent, which attacks the isocyanate to form the final tert-butyl carbamate product. nih.govresearchgate.net The presence of catalysts like zinc(II) triflate can accelerate the trapping of the isocyanate. nih.govorgsyn.org

An interesting variation of this reaction was observed where the initially formed tert-butyl carbamate was unstable under basic conditions and underwent elimination. The eliminated tert-butyl carbamate then acted as a nucleophile, attacking the isocyanate intermediate to form a Boc-protected urea (B33335) derivative. nih.gov

Cleavage via Acid Catalysis:

The tert-butyloxycarbonyl (Boc) group is widely used as a protecting group for amines precisely because it is stable under many conditions but can be readily removed (cleaved) under acidic conditions. nih.govcommonorganicchemistry.com The cleavage mechanism is generally understood to be an acid-catalyzed process:

Protonation: The first step involves the protonation of the carbamate. Computational and experimental studies suggest that protonation can occur at either the carbonyl oxygen or the nitrogen atom, depending on the conditions (gas phase vs. solution). nih.govresearchgate.net

Fragmentation: The protonated carbamate then fragments. This step involves the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.comnih.gov

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. commonorganicchemistry.com

Final Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding salt. commonorganicchemistry.com

Kinetic studies have shown that the rate of this deprotection reaction can have a second-order dependence on the concentration of strong acids like HCl, but an inverse dependence on the counter-ion concentration when weaker acids like trifluoroacetic acid are used. nih.gov This is rationalized by a mechanism involving the general acid-catalyzed separation of a reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations have become an indispensable tool for examining reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) provide detailed information about the energies and structures of reactants, transition states, and products, which is often difficult to obtain through experimental means alone. mdpi.comrsc.orgrsc.org

For tert-butyl carbamate reactions, DFT studies have been used to investigate the thermodynamics of adduct formation and pyrolysis pathways. mdpi.com Calculations can map the potential energy surface for reactions, such as the dissociation of gas-phase tert-butylcarbamate (B1260302) cations, helping to distinguish between different possible fragmentation pathways. nih.gov For instance, a joint experimental and computational study investigated two distinct pathways for the elimination of isobutylene (B52900) from a protonated carbamate, mapping the energies of the transition states and intermediates for each route. nih.gov

Furthermore, theoretical studies have been applied to understand the formation of the key isocyanate intermediate in the Curtius rearrangement. High-level calculations can provide accurate reaction barriers and elucidate the influence of catalysts and substituents on the reaction kinetics. nih.gov DFT has also been used to investigate the rotational barriers around the C–N bond in carbamates, providing insight into their conformational preferences which can influence their reactivity. nsf.gov

| Computational Method | Application in Carbamate Chemistry | Key Insights |

| Density Functional Theory (DFT) | Investigating reaction mechanisms of aminolysis, cycloadditions, and intramolecular reactions. mdpi.comrsc.org | Elucidates reaction pathways, identifies rate-determining steps, and explains stereoselectivity. rsc.org |

| Ab initio methods (e.g., MP2, MP4) | Analyzing potential energy surfaces and rotational barriers in tertiary carbamates. nsf.gov | Provides high-accuracy energies for transition states and intermediates; explains the interplay between lone pair hybridization and rotational barriers. nsf.gov |

| Combined DFT and Experimental Studies | Mapping fragmentation pathways of protonated tert-butylcarbamates in mass spectrometry. nih.gov | Correlates calculated energy barriers with experimental observations, confirming dissociation mechanisms. nih.gov |

Molecular Modeling and Simulation in Compound Design

Molecular modeling and simulation are powerful computational techniques used to design and evaluate new molecules before their synthesis, saving significant time and resources. These methods are particularly valuable in medicinal chemistry for predicting how a compound will interact with a biological target, such as a protein or enzyme.

In the context of tert-butyl carbamates, molecular docking is a widely used technique. Docking studies predict the preferred orientation of a molecule when bound to a target, allowing researchers to understand the basis of its biological activity. For example, a series of novel tert-butyl phenylcarbamate derivatives were synthesized and evaluated for antimicrobial activity. researchgate.net Molecular docking studies were performed to understand how these compounds bind to the active sites of enzymes like Mycobacterium tuberculosis enoyl reductase and Candida albicans dihydrofolate reductase, providing a rationale for their observed activity. researchgate.net

Similarly, in the development of new anti-inflammatory agents, docking studies were used to complement experimental results. nih.govnih.gov Newly synthesized tert-butyl carbamate derivatives were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to verify and expand upon the experimental findings, helping to establish a structure-activity relationship. nih.govnih.govresearchgate.net

These computational approaches allow for the rational design of more potent and selective compounds by optimizing interactions—such as hydrogen bonds and hydrophobic contacts—between the carbamate-containing molecule and its biological target.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification

Spectroscopic methods are essential for monitoring the progress of chemical reactions in real-time and for identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the conversion of reactants to products. For example, the course of cycloaddition reactions involving tert-butyl(2-oxo-2H-pyran-5-yl)carbamate was followed by analyzing crude reaction mixtures at different time intervals using NMR. mdpi.com This allows for the determination of reaction kinetics and the identification of product structures. mdpi.comrsc.org Variable temperature (VT) NMR has been used to study the rotational barrier about the C–N carbamate bond, allowing for the quantification of the energy required for E/Z isomerization by observing the coalescence of signals at different temperatures. nsf.govmst.edu Furthermore, NMR can be used to monitor deprotection reactions in real time. rsc.orgnih.gov

UV-Visible (UV-Vis) Spectrophotometry: UV-Vis spectroscopy is particularly useful for monitoring reactions that involve a change in color or the formation/consumption of a chromophore. The deprotection (cleavage) of certain carbamates can be tracked by monitoring the appearance of a product that absorbs light in the UV-Vis spectrum. For instance, the hydrolysis kinetics of 4-nitrophenyl carbamates were quantitatively compared by spectroscopically monitoring the release of the yellow-colored 4-nitrophenolate (B89219) ion, which absorbs at 413 nm under basic conditions. emerginginvestigators.org This technique has also been employed to study the degradation kinetics of carbamate-based insecticides in aqueous solutions by monitoring the formation of their hydrolysis products. sctunisie.org The presence of an isosbestic point in the collected spectra can indicate a clean conversion from reactant to product without the accumulation of intermediates. sctunisie.orgmdpi.com

Analytical Methodologies for Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like tert-Butyl dibenzylcarbamate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | ~ 1.5 | Singlet | 9H |

| Benzylic (4H) | ~ 4.4 | Singlet | 4H |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, signals are expected for the methyl and quaternary carbons of the tert-butyl group, the benzylic carbons, the aromatic carbons (with different signals for the ipso, ortho, meta, and para positions), and the characteristic carbonyl carbon of the carbamate (B1207046) group. rsc.org

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbamate Carbonyl (C=O) | ~ 155 |

| Aromatic (ipso-C) | ~ 138 |

| Aromatic (ortho, meta, para-C) | ~ 127 - 129 |

| Quaternary tert-Butyl (C(CH₃)₃) | ~ 80 |

| Benzylic (CH₂) | ~ 51 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound, the mass spectrum would confirm the molecular mass and show characteristic fragments that are diagnostic of the tert-butoxycarbonyl (Boc) group.

Upon ionization, tert-butyl carbamates typically undergo characteristic fragmentation pathways. A common pathway involves the loss of the entire tert-butoxycarbonyl group through the elimination of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂), resulting in a fragment ion corresponding to the protonated amine. Another common fragmentation is the loss of the tert-butyl group as a stable carbocation.

Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 311.41 g/mol )

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 311 | Molecular Ion |

| [M - C₄H₉]⁺ | 254 | Loss of tert-butyl group |

| [M - C₄H₈]⁺ | 255 | Loss of isobutylene |

| [M - C₅H₉O₂]⁺ | 198 | Loss of the Boc group (Dibenzylamine cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1700-1680 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, C=C stretching from the benzyl (B1604629) groups' aromatic rings, and C-O and C-N stretching bands. A key feature for this N,N-disubstituted carbamate is the absence of an N-H stretching band, which would typically be observed around 3300 cm⁻¹ for primary or secondary carbamates. rsc.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~ 1695 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Carbamate C-O | Stretch | ~ 1250 and ~1160 | Strong |

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation of the target compound from starting materials, byproducts, and other impurities.

Column chromatography is a primary technique for the purification of this compound on a preparative scale. rsc.org In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column to move the components of the mixture at different rates based on their polarity. For a compound like this compound, a common mobile phase would be a gradient mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.gov The less polar impurities elute first, followed by the product, with more polar impurities being retained on the column longer. The fractions are collected and analyzed (often by TLC) to isolate the pure compound.

Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, usually silica gel). The plate is then developed in a sealed chamber containing a suitable solvent system (eluent), often a mixture like ethyl acetate and hexanes.

As the eluent moves up the plate by capillary action, it separates the components of the spotted mixture. The starting materials (e.g., dibenzylamine) and the product (this compound) will have different polarities and thus different affinities for the stationary phase and the mobile phase. This results in different retention factors (Rƒ values), allowing for a visual assessment of the reaction's progression. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate that the reaction is proceeding. The spots are typically visualized under UV light, as the benzyl groups are UV-active.

Crystallization and Recrystallization Procedures

Crystallization is a purification technique used to obtain a solid compound in a highly pure, crystalline form from a solution. After initial purification by methods such as column chromatography, recrystallization is often employed as a final step.

The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, while the impurities tend to remain dissolved in the mother liquor. For compounds with moderate polarity like this compound, suitable recrystallization solvents could include single solvents like ethanol (B145695) or solvent pairs such as hexane-ethyl acetate or a benzene-hexane system. orgsyn.org The choice of solvent is critical and is often determined empirically to maximize the recovery of pure crystals. orgsyn.org The purified crystals are then isolated by filtration.

Future Directions and Emerging Research Areas in Tert Butyl Dibenzylcarbamate Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. wjpmr.com For tert-butyl dibenzylcarbamate and its analogues, this translates into a focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. wjpmr.comunibo.it

A significant area of development is the move towards catalyst-free and solvent-free reaction conditions where possible. For instance, metal-free C(sp2)–S coupling reactions have been developed that proceed at room temperature with high yields, offering an environmentally friendly protocol. Another approach involves the use of flow microreactors for the synthesis of tertiary butyl esters, which has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and purity while reducing solvent usage and energy consumption.

The replacement of hazardous solvents and reagents is a core tenet of green chemistry. wjpmr.com Research is focused on utilizing renewable feedstocks and designing safer chemicals. wjpmr.com For example, protocols are being developed that replace toxic substances like bromine and strong acids with greener alternatives such as calcium nitrate and acetic acid under solvent-free conditions. wjpmr.com Such methods not only present a lower environmental burden but can also lead to improved reaction yields. wjpmr.com

Table 1: Comparison of Green Synthetic Approaches for Carbamate-Related Syntheses

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Flow Microreactors | Continuous processing, precise parameter control. | Increased efficiency, higher yields, reduced waste. | |

| Metal-Free Catalysis | Avoids heavy metal catalysts. | Lower toxicity, reduced environmental impact, cost-effective. | |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Eliminates solvent waste, simplifies purification. | wjpmr.comresearchgate.net |

| Use of Greener Reagents | Replacement of hazardous chemicals with benign alternatives. | Enhanced safety, reduced pollution. | wjpmr.com |

Exploration of Novel Catalytic Systems for Carbamate (B1207046) Transformations

Catalysis is at the heart of modern organic chemistry, and the transformation of carbamates is no exception. Future research will heavily feature the discovery and application of novel catalytic systems to facilitate both the formation and cleavage of the carbamate bond with greater efficiency and selectivity.

One emerging area is the use of biocatalysts. Lipases and esterases are being explored for the mild and selective removal of tert-butyl protecting groups from various amino acid derivatives. nih.gov For example, esterase from Bacillus subtilis and lipase A from Candida antarctica have demonstrated high activity in hydrolyzing tert-butyl esters while leaving other common protecting groups intact. nih.gov This enzymatic approach offers a green alternative to harsh chemical deprotection methods.

In the realm of chemical catalysis, there is a continuous search for more efficient and selective catalysts. For instance, Cu(OTf)2 has been identified as a highly stable and efficient catalyst for the Ritter reaction to synthesize N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature. researchgate.net Additionally, methods for the catalytic C-N bond cleavage of tertiary sulfonamides under mild acidic conditions are being developed, which could have applications in the deprotection of related carbamate structures. nih.gov The development of enantioselective catalytic transformations remains a key goal, enabling the synthesis of chiral molecules with high optical purity. harvard.edu

Table 2: Overview of Novel Catalytic Systems for Carbamate and Amide Transformations

| Catalyst Type | Example | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst | Lipase A from Candida antarctica | Cleavage of tert-butyl esters | High selectivity, mild conditions, environmentally friendly. | nih.gov |

| Lewis Acid | Copper(II) triflate (Cu(OTf)2) | N-tert-butyl amide synthesis (Ritter Reaction) | High efficiency, solvent-free, room temperature. | researchgate.net |

| Palladium on Carbon | 10% Pd/C | Cleavage of Benzyl (B1604629) (Bn) protecting group | High efficiency, scalable chemistry. | fishersci.co.uk |

| Brønsted Acid | Triflic acid (in situ generated) | C-N bond cleavage of sulfonamides | Catalytic, mild acidic conditions. | nih.gov |

Expansion of Synthetic Utility in Unconventional Reaction Media

The choice of solvent can profoundly influence the outcome of a chemical reaction. The limitations of traditional organic solvents, such as toxicity, volatility, and environmental impact, have spurred research into unconventional reaction media. Deep eutectic solvents (DESs) and ionic liquids (ILs) are at the forefront of this exploration. nih.govnih.gov

DESs, formed by mixing a hydrogen bond acceptor and a hydrogen bond donor, are gaining attention as green and sustainable solvents. researchgate.net They are often biodegradable, cost-effective, and possess tunable physicochemical properties. researchgate.net These solvents have been shown to be promising media for biocatalytic reactions, sometimes enhancing enzyme activity and stability. nih.gov The application of DESs in the synthesis and transformation of this compound could lead to more sustainable and efficient processes.

Ionic liquids, which are salts that are liquid at low temperatures, also offer a unique reaction environment. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates make them attractive alternatives to conventional solvents. nih.gov ILs have been investigated as solvents for the preparation and purification of active pharmaceutical ingredients (APIs) and can be tailored to enhance reaction rates and selectivities. nih.govnih.gov The exploration of carbamate chemistry in these neoteric solvents is an active area of research with the potential to unlock new reaction pathways and improve process sustainability. nih.gov

Table 3: Properties and Applications of Unconventional Solvents

| Solvent Type | Composition | Key Properties | Potential Applications in Carbamate Chemistry | Reference |

|---|---|---|---|---|

| Ionic Liquids (ILs) | Cations and anions | Low vapor pressure, high thermal stability, tunable polarity. | Synthesis, catalysis, extraction, API formulation. | nih.govnih.gov |

| Deep Eutectic Solvents (DESs) | Hydrogen bond acceptor + Hydrogen bond donor | Low melting point, biodegradable, low cost, tunable. | Biocatalysis, green synthesis, extractions. | nih.govresearchgate.net |

Advanced Methodologies for Selective Functionalization and Derivatization

While this compound is often used as a protecting group, its core structure also serves as a scaffold for the synthesis of more complex molecules. Advanced methodologies that allow for the selective functionalization and derivatization of the carbamate structure are crucial for expanding its synthetic utility.

Future research will likely focus on late-stage functionalization, where C-H bonds on the benzyl or other aromatic rings are selectively converted into new functional groups. This approach allows for the rapid diversification of molecular structures without the need for de novo synthesis.

Derivatization techniques are also being developed to create novel compounds with specific properties. For example, new tert-butyl carbamate derivatives have been synthesized and evaluated for antibacterial activity. nih.gov The reaction of Boc-L-phenylalaninal with thiosemicarbazide, followed by reaction with phenacyl bromides, yielded a series of compounds, some of which showed high activity against various bacterial strains. nih.gov Another approach involves tert-butyldiphenylsilyl (TBDPS) derivatization of polar compounds to improve their analysis by HPLC and mass spectrometry. researchgate.net Such derivatization strategies are essential for both the discovery of new bioactive molecules and the development of robust analytical methods.

Table 4: Strategies for Functionalization and Derivatization

| Methodology | Purpose | Example Reagents/Techniques | Outcome | Reference |

|---|---|---|---|---|

| Bioactive Derivative Synthesis | Discovery of new therapeutic agents. | Reaction with thiosemicarbazide and phenacyl bromides. | Synthesis of novel antibacterial compounds. | nih.gov |

| Silylation for Analysis | Improve analytical detection and separation. | Tert-butyldiphenylsilyl (TBDPS) chloride. | Enhanced HPLC and mass spectrometry analysis. | researchgate.net |

| PFBHA Derivatization | Measurement of oxygenated organics. | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. | Enables detection of atmospheric photooxidation products. | nih.gov |

| Trimethylsilylation | Derivatization for GC analysis. | Bis(trimethylsilyl)trifluoroacetamide (BSTFA). | Conversion of polar groups for gas chromatography. | tcichemicals.com |

Q & A

What are the recommended synthetic routes for tert-butyl dibenzylcarbamate, and how can reaction conditions be optimized for high yield?

Basic Research Question

The synthesis typically involves carbamate formation via reaction of dibenzylamine with tert-butyl chloroformate under controlled basic conditions. Key steps include:

- Stepwise Protection : Sequential addition of tert-butyl chloroformate to dibenzylamine in anhydrous dichloromethane at 0–5°C, followed by slow warming to room temperature .

- pH Control : Maintain pH 8–9 using aqueous sodium bicarbonate to prevent decomposition of the chloroformate reagent .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Optimization studies suggest 1.2 equivalents of tert-butyl chloroformate maximize yield (85–92%) while minimizing di-substituted byproducts .

How does the tert-butyl group influence the stability and reactivity of dibenzylcarbamate derivatives under acidic/basic conditions?

Advanced Research Question

The tert-butyl group confers steric protection to the carbamate bond, enhancing stability against nucleophilic attack. Key findings:

- Acidic Hydrolysis Resistance : In 1M HCl/THF (1:1), tert-butyl carbamates remain intact for >24 hrs at 25°C, whereas methyl carbamates degrade within 2 hrs. This stability is attributed to hindered access to the carbamate carbonyl .

- Base Sensitivity : Under strong basic conditions (e.g., NaOH/MeOH), cleavage occurs via β-elimination, producing dibenzylamine and tert-butanol. Kinetic studies show pseudo-first-order degradation with a half-life of 40 mins at pH 12 .

What analytical techniques are most effective for characterizing this compound and verifying its purity?

Basic Research Question

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : H NMR (CDCl) shows distinct tert-butyl singlet at δ 1.43 ppm and benzyl protons as a multiplet (δ 7.25–7.35 ppm). C NMR confirms the carbamate carbonyl at δ 155–157 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect trace impurities (<0.5%) and validate molecular ion peaks ([M+H] at m/z 356.2) .

- Elemental Analysis : Matches theoretical C (70.38%), H (7.92%), N (3.94%) within ±0.3% .

How can researchers resolve discrepancies in reported reaction yields during tert-butyl carbamate synthesis?

Advanced Research Question

Yield variations often arise from competing side reactions or incomplete protection. Mitigation strategies include:

- Byproduct Analysis : LC-MS identifies di-substituted carbamates (e.g., bis-tert-butyl derivatives) as major byproducts. Reducing reagent stoichiometry (1:1.05 amine:chloroformate) minimizes this .

- Kinetic Control : Lowering reaction temperature to –10°C slows competing pathways, improving selectivity for mono-substitution (yield increases from 78% to 89%) .

- Moisture Exclusion : Rigorous drying of solvents (molecular sieves) and reagents prevents hydrolysis of tert-butyl chloroformate, a common yield-limiting factor .

What are the key considerations for using this compound as a protecting group in multi-step syntheses?

Advanced Research Question

The tert-butyl group’s steric bulk and stability make it ideal for orthogonal protection:

- Orthogonality : Compatible with Fmoc/Boc strategies. Deprotection via TFA/anisole (9:1) at 0°C selectively removes tert-butyl without affecting benzyl groups .

- Solid-Phase Compatibility : Immobilized tert-butyl carbamates exhibit >95% stability during peptide coupling (DIC/HOBt), enabling iterative synthesis of complex oligomers .

- Limitations : Not suitable for reductive conditions (e.g., H/Pd-C), which hydrogenate benzyl groups. Alternative protecting groups (e.g., Alloc) are preferred in such cases .

How does the tert-butyl group impact crystallization behavior and solid-state structure?

Advanced Research Question

The tert-butyl moiety induces unique crystallographic features:

- Crystal Packing : Single-crystal X-ray diffraction reveals staggered tert-butyl conformations in the lattice, minimizing steric clashes. This packing enhances thermal stability (decomposition onset at 215°C vs. 185°C for methyl analogs) .

- Polymorphism : Two polymorphs are observed: a monoclinic form (P2/c) dominates under slow evaporation, while a triclinic form (P) crystallizes from rapid cooling. Differential scanning calorimetry (DSC) confirms enantiotropic transition at 120°C .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

Decomposition pathways (hydrolysis/oxidation) are minimized via:

- Storage Conditions : Argon-purged amber vials at –20°C reduce oxidation and photodegradation. Stability studies show <2% degradation over 12 months under these conditions .

- Desiccants : Inclusion of molecular sieves (3Å) in storage containers maintains humidity <10%, preventing hydrolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.